Menin-MLL inhibitor-25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Menin-MLL inhibitor-25 is a small molecule designed to inhibit the interaction between menin and mixed-lineage leukemia (MLL) proteins. By blocking this interaction, this compound aims to disrupt the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for acute myeloid leukemia and other related malignancies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor-25 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for the menin-MLL interaction site . Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols to accommodate larger batch sizes. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets stringent pharmaceutical standards . Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and identity of the compound throughout the production process .
化学反应分析
Types of Reactions: Menin-MLL inhibitor-25 primarily undergoes substitution reactions during its synthesis, where specific functional groups are introduced or modified to enhance its biological activity . Additionally, it may undergo oxidation and reduction reactions to achieve the desired oxidation state of certain moieties within the molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dichloromethane and dimethylformamide, catalysts such as palladium on carbon, and various protecting groups to safeguard reactive sites during intermediate steps . Reaction conditions typically involve controlled temperatures, inert atmospheres, and precise stoichiometric ratios to ensure high yields and purity .
Major Products: The major product of these reactions is this compound itself, characterized by its high affinity and selectivity for the menin-MLL interaction site . By disrupting this interaction, the compound effectively inhibits the oncogenic activity of MLL fusion proteins, leading to potential therapeutic benefits in leukemia treatment .
科学研究应用
Menin-MLL inhibitor-25 has shown significant promise in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound serves as a valuable tool for studying protein-protein interactions and the development of small molecule inhibitors. Its synthesis and optimization provide insights into the design principles of effective therapeutic agents targeting specific molecular interactions .
Biology: In biological research, this compound is used to investigate the role of menin-MLL interactions in cellular processes and disease progression. Studies have demonstrated its ability to inhibit the proliferation of leukemia cells and induce differentiation, offering a potential therapeutic strategy for treating MLL-rearranged leukemias .
Medicine: In medicine, this compound is being explored as a targeted therapy for acute myeloid leukemia and other malignancies driven by MLL rearrangements or NPM1 mutations . Clinical trials have shown promising results, with the compound demonstrating efficacy in reducing tumor burden and improving patient outcomes .
Industry: Its development and commercialization could lead to new treatment options for patients with specific genetic profiles, addressing unmet medical needs in oncology .
作用机制
Menin-MLL inhibitor-25 exerts its effects by specifically binding to the menin protein, thereby blocking its interaction with MLL fusion proteins . This disruption prevents the recruitment of MLL to chromatin, inhibiting the transcriptional activation of oncogenes such as HOXA9 and MEIS1, which are critical for leukemia cell proliferation and survival . By targeting this pathway, this compound effectively reverses the oncogenic activity of MLL fusion proteins, leading to the differentiation and apoptosis of leukemia cells .
相似化合物的比较
Menin-MLL inhibitor-25 is part of a broader class of menin inhibitors that target the menin-MLL interaction. Similar compounds include SNDX-5613 (revumenib), KO-539 (ziftomenib), and DS-1594a .
Comparison:
SNDX-5613 (revumenib): Demonstrates high efficacy in clinical trials, particularly in patients with KMT2A rearrangements.
KO-539 (ziftomenib): Shows promising results in reducing tumor burden and improving patient outcomes.
DS-1594a: A novel, potent inhibitor with well-optimized drug properties for treating hematologic malignancies.
Uniqueness: this compound stands out due to its specific binding affinity and selectivity for the menin-MLL interaction site, offering a targeted approach to treating MLL-rearranged leukemias . Its development represents a significant advancement in the field of targeted therapies, providing new hope for patients with these challenging malignancies .
属性
分子式 |
C28H28FN7 |
---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
4-[3-[[4-[4-amino-5-(4-fluorophenyl)pyrrolo[2,3-d]pyrimidin-7-yl]piperidin-1-yl]methyl]azetidin-1-yl]benzonitrile |
InChI |
InChI=1S/C28H28FN7/c29-22-5-3-21(4-6-22)25-17-36(28-26(25)27(31)32-18-33-28)24-9-11-34(12-10-24)14-20-15-35(16-20)23-7-1-19(13-30)2-8-23/h1-8,17-18,20,24H,9-12,14-16H2,(H2,31,32,33) |
InChI 键 |
ZDVWOCJIBVEFQH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)F)CC5CN(C5)C6=CC=C(C=C6)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。